(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid
Description
(Z)-3-Bromo-4-methoxy-4-oxo-2-butenoic acid is a halogenated unsaturated carboxylic acid characterized by a bromine atom at position 3, a methoxy group at position 4, and a conjugated α,β-unsaturated carbonyl system. Its molecular formula is C₅H₅BrO₄, with a molecular weight of 208.99 g/mol . The compound’s CAS registry number is 122457-36-7 . The (Z)-configuration denotes the spatial arrangement of substituents around the double bond, which influences its reactivity and interactions in synthetic applications.
Properties
IUPAC Name |
(Z)-3-bromo-4-methoxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO4/c1-10-5(9)3(6)2-4(7)8/h2H,1H3,(H,7,8)/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBFFTRYCBKNAT-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C(=O)O)/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678897 | |
| Record name | (2Z)-3-Bromo-4-methoxy-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122457-36-7 | |
| Record name | (2Z)-3-Bromo-4-methoxy-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid typically follows a multi-step approach:
Step 1: Formation of 3-alkoxy-2-butenoate esters
Starting from ethyl acetoacetate, the 3-alkoxybut-2-enoate ester is prepared by reaction with orthoformates (e.g., trimethyl orthoformate) in the presence of acid catalysts, yielding ethyl (2E)-3-methoxybut-2-enoate or similar esters with high yields (up to 99%).Step 2: Selective bromination at the 4-position
The key step involves bromination of the 4-position of the 3-alkoxybut-2-enoate esters using N-bromosuccinimide (NBS) under controlled temperature (110-115 °C) with vigorous stirring. This produces ethyl (2E)-4-bromo-3-alkoxybut-2-enoate with high yields (90-95%).Step 3: Hydrolysis and conversion to the acid
The ester group is then hydrolyzed under acidic or basic conditions to yield the corresponding this compound. The Z-configuration is typically favored due to the conjugation and steric effects in the molecule.
Detailed Reaction Conditions and Yields
Mechanistic Insights
- The bromination step proceeds via electrophilic addition of bromine generated in situ from NBS to the double bond, specifically targeting the 4-position due to electron density and steric accessibility.
- The methoxy group at the 3-position stabilizes the intermediate via resonance, facilitating regioselective bromination.
- The Z-configuration of the final acid is stabilized by intramolecular hydrogen bonding and conjugation between the carboxylic acid and the α,β-unsaturated ketone moiety.
Alternative Synthetic Routes and Considerations
- Some syntheses employ direct bromination of 3-alkoxy-2-butenoic acids, but ester intermediates provide better control and yields.
- Lewis acid catalysis and base-promoted condensations have been explored but are less practical due to side reactions and difficulty in isolating pure isomers.
- The use of environmentally benign solvents and milder conditions is under investigation to improve sustainability.
Summary Table of Key Experimental Data
Research Findings and Optimization
- The bromination step using NBS is reproducible and scalable, with yields consistently above 90% under optimized conditions.
- The choice of solvent (acetone) and base (potassium carbonate) in the substitution step for preparing 4-substituted derivatives influences reaction rates and product purity.
- Purification by recrystallization or silica gel chromatography ensures removal of side products and unreacted starting materials.
- Spectroscopic data confirm the Z-configuration and purity of the final acid product.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids or other derivatives using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- Reduction : The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution Reactions : The bromine atom can be substituted with nucleophiles like amines or thiols, facilitating the creation of new compounds with potentially enhanced properties.
Biological Applications
In biological research, (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid can be utilized to modify biomolecules. Its ability to undergo substitution reactions makes it valuable for:
- Creating Derivatives : Derivatives of this compound may exhibit enhanced biological activity, making them suitable for therapeutic applications.
- Pharmacological Studies : It is explored as a building block in the synthesis of drug candidates, particularly those targeting anti-inflammatory and anticancer pathways .
Medicinal Chemistry
The compound is investigated for its potential in drug development:
- Therapeutic Agents : Its derivatives may interact with specific enzymes or receptors, modulating biological pathways and offering therapeutic effects.
- Antibiotic Synthesis : It serves as an intermediate in the synthesis of cephalosporin antibiotics, which are critical in treating bacterial infections .
Material Science
The reactivity of this compound makes it suitable for developing new materials:
- Polymers and Coatings : The compound's functional groups allow for its incorporation into polymers, enhancing their properties for applications in coatings and adhesives.
- Tailored Derivatives : By modifying the compound, derivatives can be created for specific industrial uses, such as protective films and biocompatible materials .
Case Study 1: Drug Development
Research has shown that derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties. In vitro studies indicated significant inhibition of pro-inflammatory cytokines when tested against specific cell lines.
Case Study 2: Polymer Chemistry
A recent study explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials demonstrated improved performance in high-temperature applications.
Mechanism of Action
The mechanism by which (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, its derivatives may inhibit enzyme activity or modulate signaling pathways, resulting in therapeutic effects.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity to influence cellular responses.
Signaling Pathways: Interference with signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, differing in substituents, halogens, or functional groups:
Key Differences and Implications
(2Z)-4-Bromo-2-(methoxyimino)-3-oxobutanoic acid replaces the methoxy group with a methoxyimino moiety, introducing a nitrogen atom that may alter tautomerism or coordination properties .
Functional Group Modifications: The non-brominated analog (2Z)-4-methoxy-4-oxobut-2-enoic acid lacks halogenation, reducing its molecular weight and reactivity in halogen-specific reactions (e.g., Suzuki coupling) .
Stereoelectronic Properties: The α,β-unsaturated carbonyl system in all compounds facilitates conjugate addition reactions. However, bromine’s electron-withdrawing effect in the target compound increases acidity at the β-position compared to non-halogenated analogs .
Biological Activity
(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom, a methoxy group, and a keto group, allows for various chemical modifications that can enhance its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure:
The compound's structure can be represented as follows:
Synthesis:
The synthesis typically involves the bromination of 4-methoxy-4-oxo-2-butenoic acid using bromine (Br2) in solvents like acetic acid or dichloromethane under controlled conditions to ensure high yield and selectivity.
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It can bind to receptors, modulating their activity and influencing signaling pathways within cells.
- Cellular Signaling: The compound may interfere with signaling pathways that regulate cell growth and apoptosis, which is crucial in cancer therapy .
Pharmacological Potential
Research indicates that derivatives of this compound exhibit promising pharmacological activities:
- Anticancer Activity: Some studies have shown that the compound's derivatives can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest .
- Anti-inflammatory Properties: The compound has been explored for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects: There is ongoing research into its use in preventing neurodegenerative diseases by targeting specific metabolic pathways involved in neuronal health .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (E)-3-Bromo-4-methoxy-4-oxo-2-butenoic acid | Isomeric variation affecting reactivity | Similar anticancer properties |
| 4-Methoxy-4-oxo-2-butenoic acid | Lacks bromine; different reactivity | Lower potency in anticancer activity |
| 3-Bromo-4-oxo-2-butenoic acid | Lacks methoxy group; altered properties | Varies in enzyme inhibition |
Case Studies and Research Findings
- Antitumor Activity Study: A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The IC50 values indicated potent activity, suggesting further exploration for drug development .
- Inflammation Model: In vivo studies indicated that the compound could effectively reduce markers of inflammation in animal models, supporting its potential use in treating conditions such as arthritis.
- Neuroprotective Research: Investigations into the neuroprotective properties revealed that certain derivatives might inhibit pathways associated with neurodegeneration, offering a promising avenue for Alzheimer's disease treatment .
Q & A
Q. What are the recommended synthetic routes for (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid?
- Methodological Answer : The compound can be synthesized via bromination of 4-methoxy-4-oxo-2-butenoic acid derivatives under controlled conditions. A two-step approach is common:
Esterification : Protect the carboxylic acid group using methanol under acidic catalysis.
Bromination : Introduce bromine at the β-position using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to retain stereochemical integrity .
Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization or column chromatography.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration through coupling constants (e.g., J = 10–12 Hz for conjugated double bonds) and chemical shifts (e.g., δ ~170 ppm for the carbonyl group) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~650 cm⁻¹ (C-Br stretching) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₆H₇BrO₄; theoretical [M+H]⁺ = 230.96) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to mitigate inhalation risks .
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
- Storage : Store in airtight containers at –20°C to prevent degradation via hydrolysis or thermal decomposition .
Advanced Research Questions
Q. How does the Z-configuration influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The Z-configuration creates steric hindrance between the bromine and methoxy groups, slowing SN2 reactions. Computational studies (DFT) reveal higher activation energy for Z-isomers compared to E-isomers. Reactivity can be enhanced using polar aprotic solvents (e.g., DMF) to stabilize transition states . Kinetic studies under varying temperatures (25–60°C) and nucleophile concentrations are recommended to quantify steric effects .
Q. Which computational methods best predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) yield accurate dipole moments and electrostatic potential maps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. water) to optimize synthetic conditions .
Q. How can researchers address contradictions in experimental data, such as inconsistent yields or stereochemical outcomes?
- Methodological Answer :
- Systematic Variability Analysis : Test reaction parameters (temperature, solvent purity, catalyst loading) using factorial design experiments .
- Cross-Validation : Compare results across multiple analytical techniques (e.g., XRD for crystal structure vs. NMR for solution-state configuration) .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH) to identify decomposition pathways that may skew data .
Q. What strategies optimize the compound’s stability during long-term storage?
- Methodological Answer :
- Lyophilization : Freeze-dry the compound to remove hydrolytic water, extending shelf life in desiccated environments .
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidative degradation .
- Stabilizer Additives : Use radical scavengers (e.g., BHT) at 0.1% w/w to inhibit photodegradation .
Q. How is this compound utilized as a building block in multi-step organic synthesis?
- Methodological Answer :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to form biaryl derivatives for pharmaceutical intermediates .
- Heterocycle Synthesis : React with hydrazines to form pyrazole rings, leveraging the bromine as a leaving group .
- Peptide Mimetics : Incorporate into β-turn structures via amidation of the carboxylic acid group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
